4-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
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Description
4-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C18H18ClN3O4S2 and its molecular weight is 439.93. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of compounds structurally similar to 4-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one. For instance, compounds with a sulfonamide ring showed significant potency against bacterial and fungal pathogens, particularly those affecting tomato plants (Vinaya et al., 2009). Other studies have synthesized compounds with similar structures for evaluating their antibacterial potential, demonstrating effectiveness against various bacterial strains (Iqbal et al., 2017).
Anticancer Properties
Compounds with a phenylaminosulfanyl moiety, closely related to the structure , have shown potent cytotoxic activity against human cancer cell lines. These compounds are noted for inducing apoptosis and cell cycle arrest at the G1 phase, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).
Alzheimer’s Disease Research
Some derivatives of the compound, specifically those incorporating the 1,3,4-oxadiazole nucleus, have been synthesized to explore potential treatments for Alzheimer’s disease. These compounds have been evaluated for enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer’s disease therapy (Rehman et al., 2018).
Crystallographic Studies
Crystallographic studies have been conducted on compounds structurally related to this compound. These studies provide insights into molecular conformations and interactions, contributing to a better understanding of their potential applications in drug design and development (Ullah et al., 2017).
Properties
IUPAC Name |
4-[1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S2/c19-15-5-6-17(27-15)28(25,26)21-9-7-12(8-10-21)18(24)22-11-16(23)20-13-3-1-2-4-14(13)22/h1-6,12H,7-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMRPGZCGQKVMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.